molecular formula C22H21N3O5 B2741682 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922014-96-8

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2741682
CAS No.: 922014-96-8
M. Wt: 407.426
InChI Key: NKMVUACMDNNAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922068-29-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase, preventing the proliferation of cancer cells. This is crucial for its potential use as an anticancer agent .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and tubulin, leading to reduced tumor growth and inflammatory responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds in the same class as this compound:

Study 1: Antitumor Activity

A study on similar benzo[d][1,3]dioxole derivatives reported IC50 values indicating strong antitumor activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These compounds demonstrated IC50 values significantly lower than those of standard drugs like doxorubicin .

Study 2: Apoptosis Mechanism

Research examining the apoptotic mechanisms revealed that compounds with similar structures could activate mitochondrial pathways leading to apoptosis. The expression levels of pro-apoptotic proteins (Bax) were increased while anti-apoptotic proteins (Bcl-2) were decreased upon treatment with these compounds .

Study 3: Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed across various normal and cancer cell lines. The results indicated that while these compounds are effective against cancer cells, they exhibit minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-28-22(27)21-16(23-12-15-8-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)17-7-5-4-6-14(17)2/h4-11,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMVUACMDNNAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.